Methyl 4-oxo-4H-pyran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

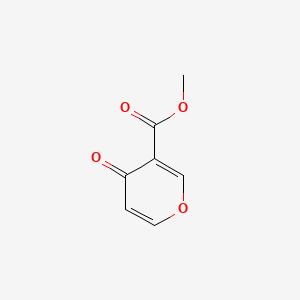

Methyl 4-oxo-4H-pyran-3-carboxylate: is a chemical compound belonging to the pyran family, characterized by a six-membered oxygen-containing ring. This compound is notable for its diverse applications in organic synthesis and its presence in various biologically active molecules. Its structure includes a pyran ring with a carboxylate ester and a ketone functional group, making it a versatile intermediate in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-oxo-4H-pyran-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out in solvents like ethanol or methanol, and the reaction conditions may include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves multicomponent reactions due to their high efficiency, atom economy, and green reaction conditions . These methods are favored for their ability to produce large quantities of the compound with minimal waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Condensation Reactions: The nucleophilic methyl group can undergo condensation with aldehydes.

Substitution Reactions: The electrophilic carboxyl group can be converted into other functional groups, such as nitriles.

Common Reagents and Conditions:

Condensation Reactions: Typically involve aldehydes and bases like sodium acetate in solvents such as tetrahydrofuran (THF).

Substitution Reactions: May involve reagents like sodium cyanide for the conversion of carboxyl groups to nitriles.

Major Products:

Condensation Reactions: Yield substituted pyran derivatives.

Substitution Reactions: Produce nitrile-substituted pyran compounds.

Aplicaciones Científicas De Investigación

Methyl 4-oxo-4H-pyran-3-carboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl 4-oxo-4H-pyran-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its relaxant effect on smooth muscle airways is thought to be due to a possible calcium channel blockade . This mechanism is analogous to that of 1,4-dihydropyridines, which are known calcium channel blockers.

Comparación Con Compuestos Similares

Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyran derivative with a similar structure but differing in the position of the ketone group.

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A tetrahydro derivative with similar functional groups.

Uniqueness: Methyl 4-oxo-4H-pyran-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Actividad Biológica

Methyl 4-oxo-4H-pyran-3-carboxylate is a compound belonging to the 4H-pyran family, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula C7H6O4 and is characterized by a pyran ring with a ketone and a carboxylate functional group. This structural arrangement is crucial for its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, showing lower IC50 values than standard antibiotics like ampicillin .

- Antioxidant Activity : The compound has shown significant DPPH scavenging activity, indicating its potential as an antioxidant agent .

- Anticancer Effects : Recent investigations highlight its cytotoxic effects on HCT-116 colorectal cancer cells, with specific derivatives inducing apoptosis through caspase activation and inhibition of CDK2 kinase activity .

The biological effects of this compound are mediated through several mechanisms:

- Calcium Channel Blockade : The compound's relaxant effect on smooth muscle is attributed to its ability to block calcium channels, leading to vasorelaxation .

- Inhibition of Kinases : It inhibits cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation, thereby blocking cancer cell proliferation .

- Antioxidative Mechanisms : By scavenging free radicals, it protects cells from oxidative stress, contributing to its anticancer and antimicrobial properties .

Comparative Analysis with Related Compounds

This compound can be compared with other pyran derivatives to understand its unique properties:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Methyl 2-oxo-2H-pyran-3-carboxylate | Moderate | Low | Low |

| Methyl 4-oxotetrahydro-2H-pyran | Low | Moderate | High |

Case Studies

- Antibacterial Study : A study evaluated the antibacterial properties of several 4H-pyran derivatives, including this compound. The results indicated that this compound inhibited Gram-positive bacteria effectively, with IC50 values lower than those of traditional antibiotics .

- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of various derivatives against HCT-116 cells. This compound derivatives showed significant inhibition of cell proliferation and induced apoptosis through caspase activation .

Propiedades

IUPAC Name |

methyl 4-oxopyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZZUGWCDRSDKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.